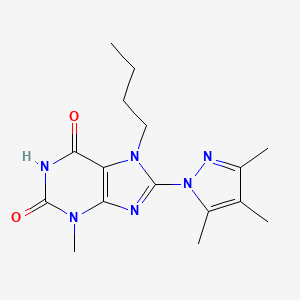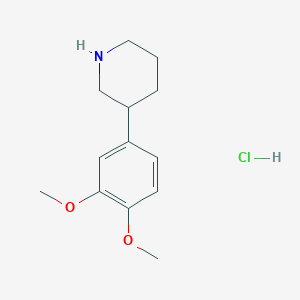
3-(3',4'-Dimethoxyphenyl)-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives often involves reactions such as Michael addition, Mannich condensation, and reductive amination. For instance, a novel piperidine derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another derivative was synthesized by coupling benzenesulfonyl chloride with piperidine under dynamic
科学的研究の応用
Metabolic Activity in Obese Rats
Research conducted by Massicot, Steiner, and Godfroid (1985) on a compound structurally related to 3-(3',4'-Dimethoxyphenyl)-piperidine hydrochloride showed its impact on the metabolic activity in obese rats. The study found that chronic administration of a similar compound led to reduced food intake and weight gain in obese rats, accompanied by an increase in free fatty acid concentrations (Massicot, Steiner, & Godfroid, 1985).
Pharmaceutical Industry Patents
Habernickel (2002) provided insights into the pharmaceutical market through patents, highlighting the importance of compounds like Alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl) ethyl)-4-piperidine-methanol alkanoate esters. These compounds, including structures similar to 3-(3',4'-Dimethoxyphenyl)-piperidine hydrochloride, have been identified as serotonin 5HT2A receptor antagonists, useful for treating various conditions such as psychoses, depression, anxiety, and drug addiction (Habernickel, 2002).
Feeding Behavior and Toxicity
Another study by Massicot, Thuillier, and Godfroid (1984) explored the effects of a related compound on feeding behavior, noting its low toxicity and absence of psychotropic activity. This substance, similar in structure to 3-(3',4'-Dimethoxyphenyl)-piperidine hydrochloride, was shown to affect the satiety center, reducing obesity induced in mice (Massicot, Thuillier, & Godfroid, 1984).
Anticholinesterase Effects
Altıntop (2020) researched pyrazoline derivatives, including 1-Aryl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazoles, for their anticholinesterase effects. These compounds, bearing structural similarities to 3-(3',4'-Dimethoxyphenyl)-piperidine hydrochloride, showed potential in treating neurodegenerative disorders (Altıntop, 2020).
Crystal Polymorphism in Local Anaesthetic Drugs
Schmidt (2005) conducted a study on the crystal polymorphism of local anesthetic drugs, including falicaine hydrochloride, which is structurally related to 3-(3',4'-Dimethoxyphenyl)-piperidine hydrochloride. The research focused on characterizing the different solid phases of these compounds, providing valuable insights for pharmaceutical applications (Schmidt, 2005).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-5-10(8-13(12)16-2)11-4-3-7-14-9-11;/h5-6,8,11,14H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRSWJSTVIRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCNC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3',4'-Dimethoxyphenyl)-piperidine hydrochloride | |
CAS RN |
61832-58-4 |
Source


|
| Record name | 3-(3,4-dimethoxyphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

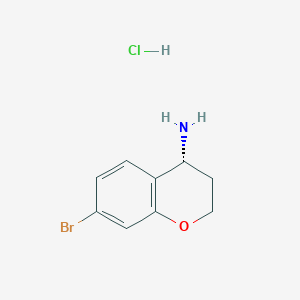
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)
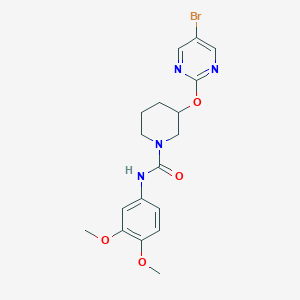
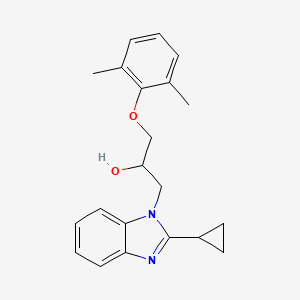

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)
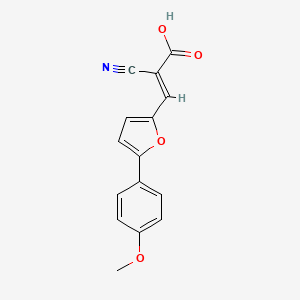
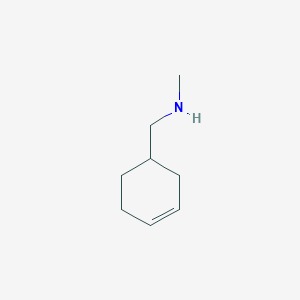
![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)
![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
